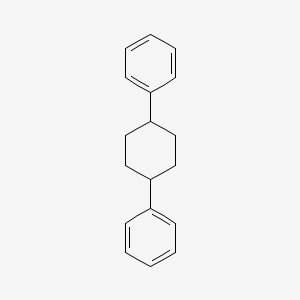

trans-1,4-Diphenylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-1,4-Diphenylcyclohexane: is an organic compound with the molecular formula C18H20. It consists of a cyclohexane ring with two phenyl groups attached at the 1 and 4 positions in a trans configuration. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,4-Diphenylcyclohexane can be synthesized through several methods. One common approach involves the hydrogenation of 1,4-diphenyl-1,3-butadiene using a palladium catalyst. The reaction typically occurs under mild conditions, with hydrogen gas and a solvent such as ethanol or acetic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,4-diphenyl-1,3-butadiene. The process utilizes a palladium or platinum catalyst supported on activated carbon, with hydrogen gas as the reducing agent. The reaction is carried out in a high-pressure reactor to ensure complete hydrogenation .

Chemical Reactions Analysis

Types of Reactions: trans-1,4-Diphenylcyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

Chemistry: trans-1,4-Diphenylcyclohexane is used as a model compound in studies of stereochemistry and conformational analysis. Its unique structure allows researchers to investigate the effects of substituents on the stability and reactivity of cyclohexane derivatives .

Biology and Medicine: In biological research, this compound serves as a reference compound for studying the interactions of cyclohexane derivatives with biological molecules. It is also used in the development of new pharmaceuticals and as a building block for drug synthesis .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of trans-1,4-diphenylcyclohexane involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity. Additionally, the cyclohexane ring can undergo conformational changes that affect its binding affinity to target molecules .

Comparison with Similar Compounds

cis-1,4-Diphenylcyclohexane: Unlike the trans isomer, the cis isomer has both phenyl groups on the same side of the cyclohexane ring, resulting in different stereochemical properties.

1,4-Diphenylbutane: This compound lacks the cyclohexane ring and has a linear structure, leading to different reactivity and physical properties.

1,4-Diphenylcyclohexene: This compound contains a double bond in the cyclohexane ring, which significantly alters its chemical behavior compared to trans-1,4-diphenylcyclohexane.

Uniqueness: this compound is unique due to its trans configuration, which imparts distinct stereochemical properties and stability. This configuration allows for specific interactions with other molecules, making it a valuable compound in various research and industrial applications .

Q & A

Basic Questions

Q. What are the common synthetic routes for trans-1,4-Diphenylcyclohexane, and how do reaction conditions influence isomer purity?

Methodological Answer: this compound is typically synthesized via catalytic hydrogenation of 1,4-diphenyl-1,3-cyclohexadiene or coupling reactions using palladium catalysts. Key factors include:

- Catalyst selection : Pd/C or PtO₂ for hydrogenation .

- Stereochemical control : Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol vs. THF) influence the trans/cis ratio due to steric effects during cyclohexane ring closure .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) separates isomers. Purity can exceed 95% with optimized gradients .

Q. How does this compound’s conformation affect its physicochemical properties?

Methodological Answer: The chair conformation of the cyclohexane ring minimizes steric strain between phenyl groups. Computational models (e.g., DFT or Spartan software) predict:

- Axial vs. equatorial substituents : Trans-diequatorial phenyl groups reduce 1,3-diaxial strain, stabilizing the molecule .

- Dipole moments : Symmetrical trans-1,4 substitution lowers polarity compared to cis isomers, impacting solubility in nonpolar solvents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on this compound’s diffusion behavior in porous materials?

Methodological Answer: Conflicting diffusion coefficients (e.g., in silicalite) arise from variations in pore size and molecular flexibility. Strategies include:

- Transition state theory (TST) : Calculate energy barriers for channel crossing using DFT (e.g., B3LYP/6-31G*) to explain faster diffusion of trans-1,4-dimethylcyclohexane analogs .

- Molecular dynamics (MD) simulations : Model interactions between phenyl groups and zeolite frameworks to reconcile experimental discrepancies in adsorption heats .

Q. What strategies optimize this compound’s use in coordination polymers for supramolecular engineering?

Methodological Answer: The ligand’s rigidity and π-π stacking capability enhance structural stability in coordination polymers. Case studies demonstrate:

- Hydrothermal synthesis : Bridging Pb(II) ions with trans-1,4-chdc (cyclohexanedicarboxylate) forms zigzag chains stabilized by O–H⋯O and π-π interactions .

- Crystallographic analysis : Single-crystal X-ray diffraction confirms space group P21/c and unit cell parameters (e.g., a = 13.579 Å, β = 105.058°) .

Q. How do steric and electronic effects influence this compound’s role in liquid crystal formulations?

Methodological Answer: Fluorinated derivatives enhance dielectric anisotropy in liquid crystals. Key methodologies:

- Substituent placement : Introducing fluorine at para positions increases polarity while maintaining low viscosity (e.g., via Suzuki-Miyaura coupling) .

- Phase behavior analysis : Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) correlate substituent size with nematic-to-isotropic transition temperatures .

Q. What advanced analytical techniques validate thermodynamic vs. kinetic control in this compound synthesis?

Methodological Answer:

- Kinetic studies : Monitor reaction intermediates via in situ NMR or IR spectroscopy to identify rate-determining steps (e.g., cyclohexane ring closure) .

- Thermodynamic profiling : Compare Gibbs free energy of cis/trans isomers using DFT (e.g., B3LYP with exact-exchange corrections) to confirm product stability .

Properties

CAS No. |

21072-41-3 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

(4-phenylcyclohexyl)benzene |

InChI |

InChI=1S/C18H20/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |

InChI Key |

VULCFZQVCFIKNK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.